molecular formula C14H19N3O4 B13729023 N-[2-(Benzenecarboximidoylamino)oxy-2-oxo-ethyl]-1-tert-butoxy-methanimidic acid

N-[2-(Benzenecarboximidoylamino)oxy-2-oxo-ethyl]-1-tert-butoxy-methanimidic acid

Cat. No.: B13729023
M. Wt: 293.32 g/mol
InChI Key: CAQQLWAUYQDMPJ-UHFFFAOYSA-N
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Description

(Z)-tert-Butyl 2-(amino(phenyl)methyleneaminooxy)-2-oxoethylcarbamate is a complex organic compound that features a tert-butyl group, an amino group, a phenyl group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-tert-Butyl 2-(amino(phenyl)methyleneaminooxy)-2-oxoethylcarbamate typically involves multiple steps. One common method involves the reaction of tert-butyl carbamate with an appropriate amino acid derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as crystallization and distillation, to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-tert-Butyl 2-(amino(phenyl)methyleneaminooxy)-2-oxoethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (Z)-tert-Butyl 2-(amino(phenyl)methyleneaminooxy)-2-oxoethylcarbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological macromolecules .

Medicine

In medicinal chemistry, (Z)-tert-Butyl 2-(amino(phenyl)methyleneaminooxy)-2-oxoethylcarbamate is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its ability to form stable polymers makes it useful in the production of high-performance coatings and adhesives .

Mechanism of Action

The mechanism of action of (Z)-tert-Butyl 2-(amino(phenyl)methyleneaminooxy)-2-oxoethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-tert-Butyl 2-(amino(phenyl)methyleneaminooxy)-2-oxoethylcarbamate is unique due to its combination of functional groups, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions .

Properties

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

InChI

InChI=1S/C14H19N3O4/c1-14(2,3)20-13(19)16-9-11(18)21-17-12(15)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,15,17)(H,16,19)

InChI Key

CAQQLWAUYQDMPJ-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)O/N=C(/C1=CC=CC=C1)\N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)ON=C(C1=CC=CC=C1)N

Origin of Product

United States

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